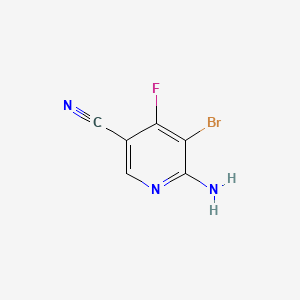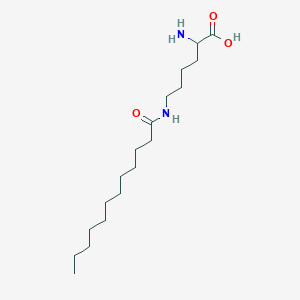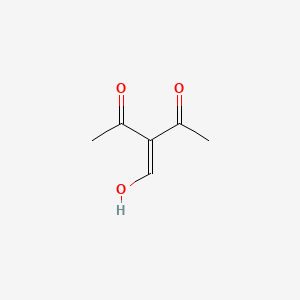![molecular formula C12H14N2S B12513326 2-Propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B12513326.png)
2-Propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazoles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The reaction mixture is heated in benzene for 2-4 hours, and the product is formed depending on the structure of the starting reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted imidazo[2,1-b][1,3]benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for treating cancer, bacterial infections, and inflammatory diseases.
Industry: Used as a catalyst in asymmetric synthesis and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets and pathways:
Anticancer Activity: It inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Antimicrobial Activity: It disrupts the bacterial cell membrane and inhibits essential enzymes involved in bacterial metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[2,1-b][1,3]thiazole Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
2-Propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H14N2S |
|---|---|
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
2-propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole |
InChI |
InChI=1S/C12H14N2S/c1-8(2)9-7-14-10-5-3-4-6-11(10)15-12(14)13-9/h3-6,8-9H,7H2,1-2H3 |
Clave InChI |
NRFXELMCDBIMBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CN2C3=CC=CC=C3SC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-Cyclooctadiene [4-(diphenylphosphanyl)butyl]diphenylphosphane rhodium tetrafluoroborate](/img/structure/B12513258.png)

![3-{[(2,4-dichlorophenyl)methoxy]imino}-N'-[2-(1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B12513279.png)
![2-[(4-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12513280.png)
![3-ethyl-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B12513283.png)
![2-[(Tert-butoxycarbonyl)amino]-3-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-YL]carbamoyl}propanoic acid](/img/structure/B12513285.png)

![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}butanamide](/img/structure/B12513292.png)

![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12513299.png)

![3-[2-(4-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B12513310.png)
![Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12513315.png)
